
2-(2-methyl-1-(4-phenethoxybenzoyl)-1H-indol-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methyl-1-(4-phenethoxybenzoyl)-1H-indol-4-yl)acetic acid is a complex organic compound with a unique structure that includes an indole core, a phenethoxybenzoyl group, and an acetic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1-(4-phenethoxybenzoyl)-1H-indol-4-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Phenethoxybenzoyl Group: The phenethoxybenzoyl group can be introduced via a Friedel-Crafts acylation reaction, where the indole core reacts with phenethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acetylation: The final step involves the acetylation of the indole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(2-methyl-1-(4-phenethoxybenzoyl)-1H-indol-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the indole or phenethoxybenzoyl moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2-(2-methyl-1-(4-phenethoxybenzoyl)-1H-indol-4-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-(2-methyl-1-(4-phenethoxybenzoyl)-1H-indol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to reduced symptoms or slowed disease progression.
相似化合物的比较
Similar Compounds
2-(1H-indol-3-yl)acetic acid: A simpler indole derivative with similar structural features but lacking the phenethoxybenzoyl group.
2-(2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with a methyl group at the 2-position but without the phenethoxybenzoyl group.
2-(4-benzoylphenyl)acetic acid: A compound with a benzoyl group attached to a phenyl ring, similar to the phenethoxybenzoyl group in the target compound.
Uniqueness
2-(2-methyl-1-(4-phenethoxybenzoyl)-1H-indol-4-yl)acetic acid is unique due to its combination of an indole core, a phenethoxybenzoyl group, and an acetic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
359582-76-6 |
|---|---|
分子式 |
C26H23NO4 |
分子量 |
413.5 g/mol |
IUPAC 名称 |
2-[2-methyl-1-[4-(2-phenylethoxy)benzoyl]indol-4-yl]acetic acid |
InChI |
InChI=1S/C26H23NO4/c1-18-16-23-21(17-25(28)29)8-5-9-24(23)27(18)26(30)20-10-12-22(13-11-20)31-15-14-19-6-3-2-4-7-19/h2-13,16H,14-15,17H2,1H3,(H,28,29) |
InChI 键 |
JLYOJYCKWIZTAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=CC=C2N1C(=O)C3=CC=C(C=C3)OCCC4=CC=CC=C4)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


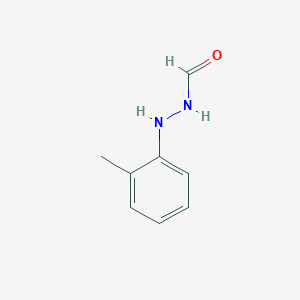
![8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride](/img/structure/B14008595.png)

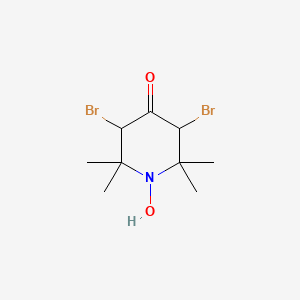
![4-{4-[2-(Diethylamino)ethoxy]phenyl}-3-(4-methoxyphenyl)-2h-chromen-2-one](/img/structure/B14008625.png)
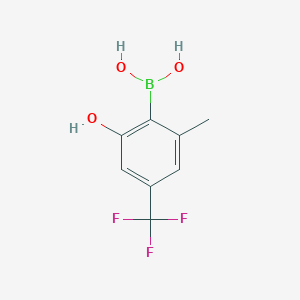
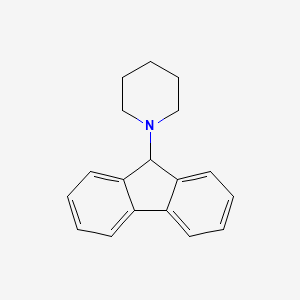

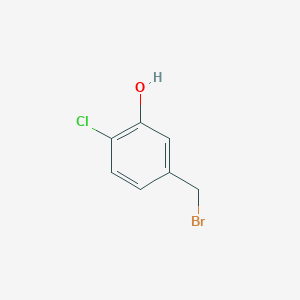

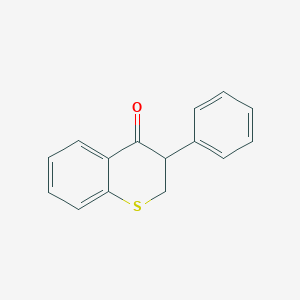
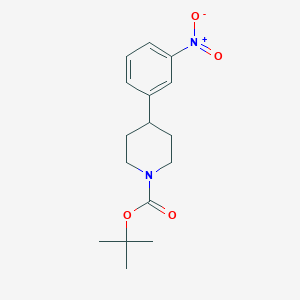
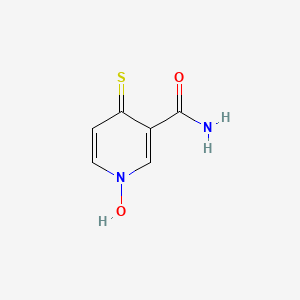
![n,n'-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14008675.png)
